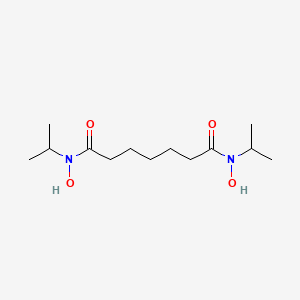
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide is an organic compound with a complex structure This compound is characterized by the presence of two hydroxyl groups and two isopropyl groups attached to a heptanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide typically involves multi-step organic reactions. One common method is the reaction of heptanediamide with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of the original compound. These products can have diverse applications in various fields.
Applications De Recherche Scientifique
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide include:
- N,N’-Diisopropylethylenediamine
- N,N-Diisopropylethylamine
- N,N’-Diisopropyl-1,2-ethanediamine
Uniqueness
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and isopropyl groups on a heptanediamide backbone gives it distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
90149-54-5 |
|---|---|
Formule moléculaire |
C13H26N2O4 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
N,N'-dihydroxy-N,N'-di(propan-2-yl)heptanediamide |
InChI |
InChI=1S/C13H26N2O4/c1-10(2)14(18)12(16)8-6-5-7-9-13(17)15(19)11(3)4/h10-11,18-19H,5-9H2,1-4H3 |
Clé InChI |
YKRLAIMXAWGGHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(=O)CCCCCC(=O)N(C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
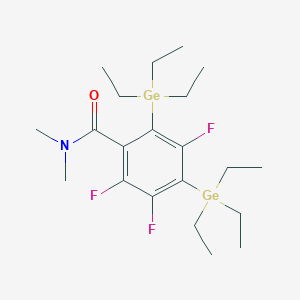

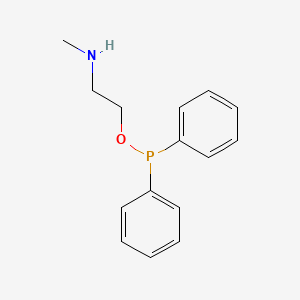
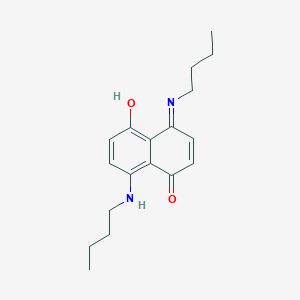
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)


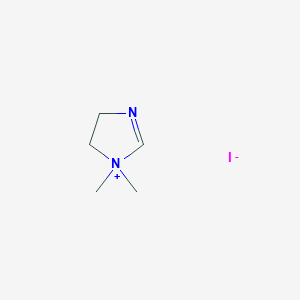
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)
acetic acid](/img/structure/B14370606.png)
![4-amino-N'-hydroxy-2H-pyrazolo[3,4-d]pyrimidine-3-carboximidamide](/img/structure/B14370610.png)

![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
